molecular formula C23H19N3O4 B2864468 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-63-5

2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2864468
CAS No.: 899746-63-5
M. Wt: 401.422
InChI Key: PQYIXQSRVHQCKW-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound featuring a unique fusion of benzo[d][1,3]dioxole, pyridine, and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the pyridine derivative: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Construction of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This involves the condensation of appropriate hydrazine derivatives with ortho-quinone methides or similar intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and pyridine moieties may facilitate binding to active sites, while the benzo[e]pyrazolo[1,5-c][1,3]oxazine core could modulate the activity of these targets through conformational changes or electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: is similar to other fused heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-27-20-7-4-5-15-18-12-17(14-8-9-19-21(11-14)29-13-28-19)25-26(18)23(30-22(15)20)16-6-2-3-10-24-16/h2-11,18,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYIXQSRVHQCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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